molecular formula C21H23N3O4S B11328261 N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-ethylphenoxy)acetamide

N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-ethylphenoxy)acetamide

Cat. No.: B11328261
M. Wt: 413.5 g/mol
InChI Key: FVLCKJWCHSWZIY-UHFFFAOYSA-N
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Description

N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-ethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and material science. The unique structural features of this compound, including the presence of both phenyl and thiadiazole moieties, contribute to its diverse chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-ethylphenoxy)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazides with thiocyanates under acidic conditions.

    Substitution Reactions: The phenyl groups are introduced through substitution reactions involving ethoxy and methoxy phenyl derivatives.

    Acylation: The final step involves the acylation of the thiadiazole derivative with 2-(4-ethylphenoxy)acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising activity as an antimicrobial, antifungal, and anticancer agent. It has been investigated for its ability to inhibit specific enzymes and pathways involved in disease progression.

    Agricultural Chemistry: It has potential as a pesticide or herbicide due to its ability to disrupt essential biological processes in pests and weeds.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes.

    DNA Interaction: It may intercalate into DNA, affecting replication and transcription.

    Cell Membrane Disruption: The compound can interact with cell membranes, altering their permeability and function.

Comparison with Similar Compounds

N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-ethylphenoxy)acetamide can be compared with other thiadiazole derivatives:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural features and diverse chemical reactivity make it a valuable subject of study in medicinal chemistry, agricultural chemistry, and material science. Further research into its mechanisms of action and comparison with similar compounds will continue to uncover its full potential.

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C21H23N3O4S/c1-4-14-6-9-16(10-7-14)28-13-19(25)22-21-23-20(24-29-21)15-8-11-17(27-5-2)18(12-15)26-3/h6-12H,4-5,13H2,1-3H3,(H,22,23,24,25)

InChI Key

FVLCKJWCHSWZIY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=NC(=NS2)C3=CC(=C(C=C3)OCC)OC

Origin of Product

United States

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